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Introduction
GSK1362 is a novel synthetic oxazole-based modulator of the nuclear receptors REV-ERBα

(NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are critical components of the core

molecular clock machinery and function as transcriptional repressors, linking circadian rhythms

to metabolic and inflammatory pathways. Unlike typical agonists that enhance repression,

GSK1362 has been characterized as an inverse agonist, a class of ligands that reduces the

constitutive activity of a receptor.[1][2] This guide provides a detailed overview of the core

mechanism of transcriptional repression by REV-ERB and the specific modulatory effects of

GSK1362, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: REV-ERB-Mediated
Transcriptional Repression
REV-ERBα and REV-ERBβ are orphan nuclear receptors that lack the canonical activation

function 2 (AF2) domain necessary for coactivator recruitment and transcriptional activation.[2]

[3][4] Consequently, they function as constitutive repressors of gene expression. The primary

mechanism involves the following steps:

DNA Binding: REV-ERBs bind as monomers or homodimers to specific DNA sequences

known as REV-ERB Response Elements (ROREs) or REV-DR2 motifs in the promoter
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regions of their target genes.[4][5][6]

Co-repressor Recruitment: Upon binding to DNA, REV-ERBs recruit a multi-protein co-

repressor complex. The key components of this complex are the Nuclear Receptor Co-

repressor (NCoR) and Histone Deacetylase 3 (HDAC3).[3][5][7][8] The natural endogenous

ligand, heme, facilitates this interaction.[3][9]

Chromatin Remodeling and Repression: HDAC3, once recruited to the promoter, removes

acetyl groups from histone tails. This leads to chromatin condensation, making the DNA less

accessible to the transcriptional machinery and resulting in the repression of gene

expression.[3][5][10]

A primary target of REV-ERB-mediated repression is the BMAL1 gene, a core activator of the

circadian clock.[8][11][12] By repressing BMAL1, REV-ERBs form a crucial negative feedback

loop that maintains the periodicity of the molecular clock.[5][13]

Modulation by GSK1362 and Other Synthetic
Ligands
Synthetic ligands can modulate the repressive activity of REV-ERBs. While agonists like

GSK4112 and SR9009 enhance the recruitment of the NCoR co-repressor complex, thereby

increasing transcriptional repression, GSK1362 acts as an inverse agonist.[1][11][14]

GSK1362 as an Inverse Agonist: GSK1362 has been shown to inhibit the interaction between

REV-ERBα and co-repressor peptides.[2] In a reporter assay using the Bmal1 promoter,

GSK1362 treatment led to an increase in transcription, which is the opposite effect of an

agonist like GSK4112.[1] This suggests that GSK1362 relieves the constitutive repression

exerted by REV-ERBs on their target genes. Interestingly, despite its inverse agonist activity on

the NCoR interaction, GSK1362 has been observed to repress certain inflammatory genes,

such as Il-6 and Cxcl5, and to stabilize the REV-ERBα protein, indicating a complex

mechanism of action that may involve other cellular targets or pathways.[1][15]

Quantitative Data on REV-ERB Modulators
Due to the novelty of GSK1362, publicly available quantitative data is limited. The table below

summarizes available data for GSK1362 and includes data from the well-characterized REV-
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ERB agonists GSK4112 and SR9009 for comparative purposes.

Compound Target(s) Activity Assay Result Citation(s)

GSK1362
REV-ERBα,

REV-ERBβ

Inverse

Agonist

Bmal1-

Luciferase

Reporter

Assay

Concentratio

n-dependent

increase in

transcription

[1]

GSK1362 REV-ERBα
Inverse

Agonist

FRET-based

NCoR

Recruitment

Assay

Inhibition of

peptide

recruitment

[1][2]

GSK4112
REV-ERBα,

REV-ERBβ
Agonist

Bmal1-

Luciferase

Reporter

Assay

Concentratio

n-dependent

decrease in

transcription

[1]

GSK4112 REV-ERBα Agonist

FRET-based

NCoR

Recruitment

Assay

EC50 ~2 µM [16]

SR9009
REV-ERBα,

REV-ERBβ
Agonist

Gal4-REV-

ERB LBD

Luciferase

Assay

IC50 = 670

nM (REV-

ERBα), 800

nM (REV-

ERBβ)

[14]

SR9009 REV-ERBα Agonist

Bmal1-

Luciferase

Reporter

Assay

IC50 = 710

nM
[14]

SR9009 REV-ERBα Agonist

Biochemical

NCoR

Recruitment

Assay

Direct binding

confirmed

(Kd = 800

nM)

[14]
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Note: Some studies have suggested that SR9009 may have REV-ERB-independent effects,

highlighting the importance of using appropriate controls in experiments.[17][18]

Experimental Protocols
Detailed methodologies are crucial for studying the effects of compounds like GSK1362 on

transcriptional repression. Below are protocols for key experiments.

FRET-based NCoR Recruitment Assay
This assay quantitatively measures the ability of a compound to modulate the interaction

between a REV-ERB protein and a co-repressor peptide.

Principle: Fluorescence Resonance Energy Transfer (FRET) occurs when a donor

fluorophore (e.g., terbium chelate) transfers energy to an acceptor fluorophore (e.g.,

fluorescein) when they are in close proximity. This assay uses REV-ERBα protein tagged

with the donor and an NCoR peptide tagged with the acceptor. Ligand-induced

conformational changes that promote interaction bring the fluorophores closer, resulting in an

increased FRET signal for agonists or a decreased signal for inverse agonists.

Reagents:

Purified, recombinant REV-ERBα Ligand Binding Domain (LBD) fused to a FRET donor

(e.g., GST-REV-ERBα-LBD and Terbium-labeled anti-GST antibody).

Synthetic peptide from the NCoR receptor interaction domain (CoRNR box) labeled with a

FRET acceptor (e.g., fluorescein).

Assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

Test compounds (GSK1362, reference agonists/antagonists) dissolved in DMSO.

Procedure:

Dispense the REV-ERBα-donor conjugate into a low-volume 384-well assay plate.

Add the test compound (e.g., GSK1362) at varying concentrations. Incubate for 30

minutes at room temperature.
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Add the NCoR-acceptor peptide to all wells.

Incubate for 1 hour at room temperature, protected from light.

Measure the FRET signal using a plate reader capable of time-resolved fluorescence

(e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

Calculate the ratio of acceptor to donor emission and plot against compound concentration

to determine EC50 or IC50 values.

Bmal1 Promoter-Luciferase Reporter Assay
This cell-based assay measures the effect of a compound on the transcriptional activity of a

specific REV-ERB target gene promoter.

Principle: A plasmid containing the firefly luciferase gene under the control of the Bmal1

promoter is transfected into cells. The activity of the Bmal1 promoter is then quantified by

measuring the light produced by the luciferase enzyme. Compounds that enhance REV-ERB

repression will decrease luciferase activity, while inverse agonists will increase it.

Reagents:

HEK293 or other suitable mammalian cells.

Expression plasmid for REV-ERBα (e.g., pcDNA3-HA-REV-ERBα).

Reporter plasmid containing the Bmal1 promoter driving firefly luciferase (Bmal1-Luc).

Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

Transfection reagent (e.g., Lipofectamine 3000).

Cell culture medium and supplements.

Dual-Luciferase Reporter Assay System.

Procedure:

Seed HEK293 cells in 96-well plates and grow to 70-80% confluency.
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Co-transfect the cells with the REV-ERBα expression plasmid, the Bmal1-Luc reporter

plasmid, and the Renilla control plasmid using a suitable transfection reagent.

After 24 hours, replace the medium with fresh medium containing the test compound

(GSK1362) or vehicle (DMSO) at various concentrations.

Incubate the cells for another 24 hours.

Lyse the cells and measure both firefly and Renilla luciferase activities using a

luminometer according to the manufacturer's protocol for the dual-luciferase assay

system.

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Plot the normalized luciferase activity against the compound concentration.

Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if REV-ERBα is bound to specific gene promoters in cells and how

this binding is affected by a ligand.

Principle: Cells are treated with a cross-linking agent (formaldehyde) to covalently link

proteins to DNA. The chromatin is then sheared, and an antibody specific to REV-ERBα is

used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and

the associated DNA is purified and quantified by qPCR to measure the enrichment of specific

promoter regions.

Reagents:

Cells of interest (e.g., HepG2 human hepatoma cells).

Formaldehyde (37%).

Glycine.

Lysis and sonication buffers.

ChIP-grade antibody against REV-ERBα.
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Protein A/G magnetic beads.

Wash buffers.

Elution buffer and Proteinase K.

qPCR primers for target promoter regions (e.g., BMAL1 RORE) and negative control

regions.

Procedure:

Treat cultured cells with GSK1362 or vehicle for a specified time.

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium (1%

final concentration) and incubating for 10 minutes.

Quench the reaction by adding glycine.

Harvest and lyse the cells to isolate nuclei.

Shear the chromatin into 200-1000 bp fragments using sonication.

Pre-clear the chromatin lysate with magnetic beads.

Incubate the cleared lysate with the anti-REV-ERBα antibody overnight at 4°C. An IgG

control should be run in parallel.

Capture the antibody-protein-DNA complexes by adding Protein A/G magnetic beads.

Wash the beads extensively to remove non-specific binding.

Elute the complexes from the beads and reverse the cross-links by heating with

Proteinase K.

Purify the immunoprecipitated DNA.

Quantify the amount of specific promoter DNA (e.g., BMAL1) in the REV-ERBα IP and IgG

control samples using qPCR. Results are typically expressed as a percentage of the input

chromatin.
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Visualizations
Signaling Pathway and Experimental Workflows

REV-ERB Mediated Transcriptional Repression

Modulation by Ligands
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Caption: REV-ERB signaling pathway for transcriptional repression and its modulation.
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Start: FRET Assay

1. Dispense REV-ERBα-Donor
(e.g., Terbium chelate)

2. Add GSK1362
(or other compounds)

3. Add NCoR Peptide-Acceptor
(e.g., Fluorescein)

4. Incubate 1 hour

5. Measure FRET Signal
(Time-Resolved Fluorescence)

Interaction?

Agonist Effect:
Increased FRET

 Yes

Inverse Agonist Effect:
Decreased FRET

 No/Inhibited

Click to download full resolution via product page

Caption: Experimental workflow for a FRET-based NCoR recruitment assay.
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Start: ChIP Assay

1. Treat cells with GSK1362
and cross-link with formaldehyde

2. Lyse cells and shear chromatin
(sonication)

3. Immunoprecipitate (IP)
with anti-REV-ERBα antibody

4. Reverse cross-links
and purify DNA

5. Quantify promoter DNA
by qPCR

Result:
Enrichment of target gene promoter

Click to download full resolution via product page

Caption: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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